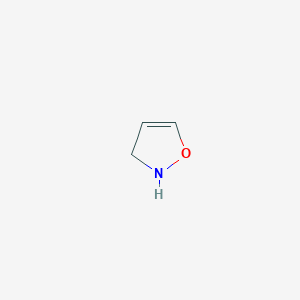

Dihydroisoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58873-22-6 |

|---|---|

Molecular Formula |

C3H5NO |

Molecular Weight |

71.08 g/mol |

IUPAC Name |

2,3-dihydro-1,2-oxazole |

InChI |

InChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2 |

InChI Key |

FJRPOHLDJUJARI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CON1 |

Origin of Product |

United States |

Foundational & Exploratory

The Rising Therapeutic Potential of Dihydroisoxazole Derivatives: A Technical Guide

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry and drug development. Among the myriad of heterocyclic scaffolds, the dihydroisoxazole nucleus has emerged as a privileged structure, underpinning a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the significant potential of this compound derivatives as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines. The antiproliferative activity is often attributed to the induction of cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel this compound derivatives against various cancer cell lines. This data provides a comparative view of their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DHI1 | Jurkat (Leukemia) | 21.83 | [1] |

| DHI1 | HL-60 (Leukemia) | Not specified | [1] |

| DHI1 | HCT-116 (Colon) | Not specified | [1] |

| DHI1 | HeLa (Cervical) | Not specified | [1] |

| DHI1 | MCF-7 (Breast) | Not specified | [1] |

| Compound 26 | PC3 (Prostate) | Not specified | [2][3] |

| Compound 4c | Various | GI50 <0.1-3.6 | [4] |

| PBD conjugates (6a-c) | Various | GI50 <0.1-3.6 | [5] |

Signaling Pathway: Cell Cycle Regulation

The anticancer activity of certain this compound derivatives, such as DHI1, has been linked to their ability to modulate key proteins involved in cell cycle regulation. Treatment with these compounds can lead to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. The diagram below illustrates the key players in the cell cycle and highlights the proteins affected by DHI1.[1]

Caption: Cell cycle signaling pathway modulated by DHI1.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

Materials:

-

This compound derivatives

-

Cancer cell lines

-

96-well plates

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| A16 | Staphylococcus aureus (incl. MRSA) | ≤0.125-0.5 | [3] |

| TPI-2 | Staphylococcus aureus | Not specified | [8] |

| TPI-5 | Bacillus subtilis | Not specified | [8] |

| TPI-14 | Candida albicans | Not specified | [8] |

| Series of derivatives | Escherichia coli | Not specified | [9] |

| Series of derivatives | Candida albicans | Not specified | [9] |

Experimental Workflow: Antimicrobial Screening

A typical workflow for screening novel compounds for antimicrobial activity involves a primary screening assay to identify active compounds, followed by quantitative assays to determine the minimum inhibitory and bactericidal/fungicidal concentrations.

Caption: General workflow for antimicrobial screening.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion assay is a qualitative method used for the preliminary screening of antimicrobial activity.[10][11]

Materials:

-

This compound derivatives

-

Bacterial and fungal strains

-

Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile filter paper discs (6 mm in diameter)

-

Sterile swabs

-

Petri dishes

-

Standard antibiotic discs (positive control)

-

Solvent (e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum over the entire surface of the agar plate using a sterile swab.

-

Disc Impregnation: Impregnate sterile filter paper discs with a known concentration of the this compound derivative solution. Allow the solvent to evaporate completely.

-

Disc Placement: Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.

Enzyme Inhibition by this compound Derivatives

A significant area of research for this compound derivatives is their ability to act as enzyme inhibitors, particularly as covalent inhibitors of transglutaminase 2 (TG2). TG2 is implicated in various diseases, including celiac disease and certain cancers.[12][13][14][15][16]

Quantitative Data: Transglutaminase 2 Inhibition

The inhibitory potency of this compound derivatives against TG2 is often expressed as the second-order rate constant (kinh/KI).

| Compound ID | Enzyme | kinh/KI (M-1min-1) | Reference |

| Prototype Inhibitor 1b | Human TG2 | > 2000 | [17] |

| Various derivatives | Human TG2 | Varies | [12][13][14][15][16] |

Mechanism of Action: Covalent Inhibition of Transglutaminase 2

This compound derivatives, particularly 3-halo-4,5-dihydroisoxazoles, act as targeted covalent inhibitors of TG2. The mechanism involves the nucleophilic attack of the active site cysteine residue of TG2 on the electrophilic this compound ring, leading to the formation of a stable covalent adduct and irreversible inhibition of the enzyme.[13][14]

Caption: Covalent inhibition of TG2 by a this compound.

Experimental Protocol: Transglutaminase 2 Inhibition Assay

A common method to determine the inhibitory potency of compounds against TG2 is a coupled-enzyme assay that measures the rate of ammonia (B1221849) release from a substrate.[12][13][18]

Materials:

-

Recombinant human transglutaminase 2 (TG2)

-

This compound inhibitors

-

MOPS buffer

-

CaCl2

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate

-

NADH

-

Cbz-Gln-Gly (TG2 substrate)

-

96-well UV-transparent plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing MOPS buffer, CaCl2, α-ketoglutarate, GDH, and NADH.

-

Inhibitor Addition: Add various concentrations of the this compound inhibitor to the wells. Include a control with no inhibitor.

-

Substrate Addition: Add the TG2 substrate, Cbz-Gln-Gly, to all wells.

-

Reaction Initiation: Initiate the reaction by adding TG2 to each well.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The consumption of NADH is proportional to the rate of the TG2-catalyzed reaction.

-

Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Fit the data to appropriate kinetic models to calculate the inhibition parameters, such as kinh and KI, and subsequently the kinh/KI ratio.

Novel this compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this important heterocyclic scaffold. Continued structure-activity relationship studies and optimization of lead compounds are crucial steps toward translating the promise of this compound derivatives into clinically effective therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. 4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. asm.org [asm.org]

- 12. This compound Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent and Specific this compound Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of potent and specific this compound inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemistry and biology of this compound derivatives: selective inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.aston.ac.uk [publications.aston.ac.uk]

Dihydroisoxazole: A Linchpin Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a profoundly versatile and valuable intermediate in the field of organic synthesis. Its unique reactivity, stemming from the latent functionality within the N-O bond, provides a powerful platform for the stereocontrolled synthesis of a diverse array of complex molecules, including natural products and pharmaceutically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of dihydroisoxazoles, offering detailed experimental protocols and quantitative data to support researchers in leveraging this remarkable synthetic tool.

Synthesis of Dihydroisoxazoles: The Power of 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for constructing the this compound ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[4][5][6] This powerful transformation allows for the rapid assembly of the heterocyclic core with a high degree of regio- and stereocontrol.

Nitrile oxides, being unstable species, are typically generated in situ from various precursors, most commonly aldoximes or primary nitroalkanes.[5][7] The choice of precursor and the method of nitrile oxide generation can significantly influence the reaction outcome and substrate scope.

Nitrile Oxide Generation and Cycloaddition

A variety of methods have been developed for the in situ generation of nitrile oxides, each with its own advantages. Common methods include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes.[7] The subsequent 1,3-dipolar cycloaddition with an alkene proceeds to form the 4,5-dihydroisoxazole ring.

A general workflow for this process is illustrated below:

References

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dihydroisoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dihydroisoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The structural elucidation of these molecules is critically dependent on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the characteristic spectral features of dihydroisoxazoles and provides detailed experimental protocols for their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectra of 4,5-dihydroisoxazoles exhibit characteristic signals for the protons on the heterocyclic ring. The chemical shifts and coupling constants are influenced by the substituents on the ring.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for the this compound Ring

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-4 | 2.8 - 4.0 | dd | J4a,4b = ~16-18 Hz, J4a,5 = ~8-11 Hz, J4b,5 = ~6-9 Hz |

| H-5 | 4.5 - 6.0 | dd or t | J5,4a = ~8-11 Hz, J5,4b = ~6-9 Hz |

Note: The exact chemical shifts and coupling constants can vary significantly based on the nature and position of substituents on the this compound ring and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the this compound molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Ring

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 150 - 160 |

| C-4 | 35 - 50 |

| C-5 | 70 - 90 |

Note: Substituent effects can cause significant deviations from these typical values.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals unequivocally.

-

COSY: Establishes correlations between scalar coupled protons, confirming the connectivity within the this compound ring (e.g., the coupling between H-5 and the two H-4 protons).

-

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C-4 and C-5 signals based on their attached protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For dihydroisoxazoles, the key vibrational modes are associated with the C=N and N-O bonds of the heterocyclic ring.

Table 3: Characteristic IR Absorption Frequencies for Dihydroisoxazoles

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=N Stretch | 1580 - 1650 | Medium to Strong |

| N-O Stretch | 850 - 950 | Medium |

| C-O Stretch | 1180 - 1250 | Medium to Strong |

Note: The presence of other functional groups in the molecule will give rise to their own characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

The fragmentation of the this compound ring is a key diagnostic tool. Common fragmentation pathways include:

-

Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.

-

Loss of small neutral molecules: Such as H₂O, NO, or substituents.

-

Retro 1,3-dipolar cycloaddition: This can lead to the formation of an alkene and a nitrile oxide fragment.

Table 4: Common Fragment Ions in the Mass Spectra of Dihydroisoxazoles

| Fragmentation Pathway | Resulting Fragment |

| N-O bond cleavage | [M - O]⁺ or fragments resulting from further decomposition |

| Loss of substituents | [M - R]⁺ |

| Ring opening and rearrangement | Various fragment ions depending on the substitution pattern |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Cap the NMR tube and gently invert to ensure homogeneity.

Instrument Parameters (General):

-

Spectrometer: 300-600 MHz

-

¹H NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 s

-

Relaxation delay: 1-5 s

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 s

-

Relaxation delay: 2-5 s

-

Number of scans: 1024 or more, depending on sample concentration.

-

Proton decoupling is typically applied.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place one drop of the liquid sample between two NaCl or KBr plates.

-

Solid (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solid (Nujol Mull):

-

Grind a few milligrams of the solid sample to a fine powder.

-

Add a drop of Nujol (mineral oil) and grind to a smooth paste.

-

Spread the mull between two NaCl or KBr plates.

-

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with the pure solvent/KBr).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Sample Preparation (EI):

-

For volatile samples, introduce a small amount into the ion source via a heated probe or a gas chromatograph.

Instrument Parameters (General):

-

Ionization Mode: ESI positive or negative ion mode, or EI.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

Visualizations

Caption: Workflow for the spectroscopic analysis of dihydroisoxazoles.

Caption: Common MS fragmentation pathways of dihydroisoxazoles.

Caption: Key 2D NMR correlations in a this compound ring.

The Dihydroisoxazole Scaffold: A Versatile Player in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,5-dihydroisoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, coupled with synthetic accessibility, have led to the discovery of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the applications of dihydroisoxazole derivatives in key therapeutic areas, with a focus on quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are varied and include the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| DHI1 (4a) | Jurkat (Leukemia) | G2/M cell cycle arrest | 21.83 ± 2.35 | [1] |

| HL-60 (Leukemia) | S and G2/M phase arrest | 19.14 ± 0.18 | [1] | |

| 4i | Jurkat (Leukemia) | Not specified | 22.31 ± 1.4 | [1] |

| HCT-116 (Colon) | Not specified | 71.13 ± 6.46 | [1] | |

| MCF-7 (Breast) | Not specified | 94.68 ± 8.38 | [1] | |

| A2780 (Ovarian) | Not specified | 46.27 ± 5.95 | [1] | |

| 17h | HeLa (Cervical) | PI3Kα inhibition (proposed) | 4.11 | [2] |

| MCF-7 (Breast) | PI3Kα inhibition (proposed) | 4.03 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][4][5][6][7]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: this compound-Induced Cell Cycle Arrest

The anticancer activity of some this compound derivatives is attributed to their ability to induce cell cycle arrest, preventing cancer cells from proliferating. The following diagram illustrates a simplified representation of the cell cycle and the points of intervention by a hypothetical this compound derivative.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of a representative this compound compound.

| Compound ID | Assay | Target/Mechanism | IC50 (µM) | Reference |

| 6p | NO release in LPS-stimulated RAW 264.7 cells | Inhibition of iNOS and COX-2, downregulation of MAPK pathway | Not specified as IC50, but showed potent inhibition | [8] |

Signaling Pathway: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[9][10][11] this compound derivatives can exert their anti-inflammatory effects by interfering with this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action. This compound derivatives have shown promising activity against a variety of bacterial pathogens, including multidrug-resistant strains. A key target for some of these compounds is the bacterial cell division protein FtsZ.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected this compound-containing benzamides against various bacterial strains.

| Compound ID | Bacterial Strain | Target | MIC (µg/mL) | Reference |

| Various | Staphylococcus aureus | Not specified | - | [12] |

| Escherichia coli | Not specified | - | [12] | |

| Candida albicans | Not specified | - | [12] | |

| 42e | Salmonella typhi | Not specified | 200 | [13] |

| Escherichia coli | Not specified | 100 | [13] | |

| Bacillus subtilis | Not specified | 100 | [13] | |

| Staphylococcus aureus | Not specified | 100 | [13] | |

| 42h | Candida albicans | Not specified | 100 | [13] |

| 14f, 15e, 15f | Candida albicans | Not specified | Significant activity | [13] |

| 18 | Bacillus subtilis | Not specified | 62.5 | [13] |

| Staphylococcus aureus | Not specified | 31.25 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Materials:

-

96-well microtiter plate

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound test compounds

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in MHB in the wells of the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: FtsZ Inhibitor Drug Discovery

The discovery of novel antibacterial agents targeting FtsZ often follows a structured workflow, from initial screening to in vivo evaluation.

Transglutaminase 2 (TG2) Inhibitors

Transglutaminase 2 (TG2) is an enzyme implicated in the pathogenesis of various diseases, including celiac disease and certain cancers. This compound-based compounds have been developed as potent and specific inhibitors of TG2.

Quantitative TG2 Inhibition Data

The following table presents kinetic data for the inhibition of human transglutaminase 2 by selected this compound derivatives.

| Compound ID | k_inh/K_I (M⁻¹min⁻¹) | Reference |

| ERW1041 | - | [19][20] |

| 2A | - | [21] |

| 2B (S-isomer) | Irreversibly inhibits | [21] |

| 2C (R-isomer) | Does not inhibit | [21] |

| 1 | Potently inhibits in lysate | [21] |

Experimental Protocol: Transglutaminase 2 Inhibition Assay

The activity and inhibition of TG2 can be assessed using a colorimetric or fluorescent assay that measures the incorporation of a primary amine into a glutamine-containing substrate.[22][23][24][25]

Materials:

-

Recombinant human transglutaminase 2 (hTG2)

-

Tris-HCl buffer

-

CaCl2

-

Dithiothreitol (DTT)

-

Glutamine-containing substrate (e.g., N-carbobenzoxy-Gln-Gly)

-

Primary amine substrate (e.g., 5-(biotinamido)pentylamine)

-

This compound test compounds

-

Detection reagent (e.g., streptavidin-peroxidase conjugate and a colorimetric substrate)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of hTG2, substrates, and test compounds in Tris-HCl buffer.

-

Reaction Mixture: In a 96-well plate, combine the buffer, CaCl2, DTT, glutamine-containing substrate, and the this compound inhibitor at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding hTG2 to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Amine Addition: Add the primary amine substrate to each well and incubate for an additional period to allow for its incorporation.

-

Detection: Stop the reaction and add the detection reagent. After a further incubation, measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of TG2 inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 or kinetic parameters (k_inh/K_I) by fitting the data to appropriate models.

Synthesis of Dihydroisoxazoles

The most common and versatile method for the synthesis of 4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[26][27][28][29][30]

General Experimental Protocol: 1,3-Dipolar Cycloaddition

Materials:

-

Aldoxime

-

Alkene

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or Chloramine-T)

-

Base (e.g., triethylamine)

-

Solvent (e.g., dichloromethane, chloroform, or toluene)

Procedure:

-

In situ Generation of Nitrile Oxide: The aldoxime is first converted to the corresponding hydroximoyl chloride by treatment with a chlorinating agent. Subsequent treatment with a base generates the nitrile oxide in situ.

-

Cycloaddition: The alkene is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or heated to reflux until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4,5-dihydroisoxazole derivative.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable template for the design and discovery of novel therapeutic agents. Its synthetic tractability allows for the facile generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, underscores the versatility of this heterocyclic core.

Future research in this area will likely focus on several key aspects. The optimization of the pharmacokinetic and pharmacodynamic properties of existing lead compounds is crucial for their translation into clinical candidates. Furthermore, the elucidation of the precise molecular mechanisms of action for many of these derivatives will facilitate the rational design of more potent and selective agents. The application of modern drug discovery technologies, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new this compound-based drugs with improved therapeutic profiles. The continued exploration of the chemical space around the this compound nucleus holds great promise for addressing unmet medical needs across a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchhub.com [researchhub.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Extracellular Transglutaminase 2 Is Catalytically Inactive, but Is Transiently Activated upon Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation and Inhibition of Transglutaminase 2 in Mice | PLOS One [journals.plos.org]

- 23. benchchem.com [benchchem.com]

- 24. Transglutaminase Activity Assay Kit (Colorimetric) (ab204700) is not available | Abcam [abcam.com]

- 25. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Quantum Mechanical Insights into the Dihydroisoxazole Ring: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole (also known as isoxazoline) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutics. Quantum mechanical (QM) studies have proven to be an invaluable tool in elucidating the intricate details of the this compound ring's behavior, from its formation to its interaction with biological targets. This technical guide provides an in-depth overview of the application of QM methods to the study of the this compound ring, with a focus on aspects relevant to drug discovery and development.

The Synthesis of the this compound Ring: A Mechanistic Perspective from Quantum Mechanics

The most common and versatile method for synthesizing the this compound ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[1] This reaction's regioselectivity and stereoselectivity are crucial for accessing specific, biologically active isomers. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding and predicting the outcomes of these reactions.

A variety of DFT functionals and basis sets have been employed to model the 1,3-dipolar cycloaddition reaction. Commonly used functionals include B3LYP and M06-2X, often paired with Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p).[1][2][3] These methods provide a good balance between computational cost and accuracy for predicting the geometries of reactants, transition states, and products, as well as the associated energy barriers.

Table 1: Calculated Activation and Reaction Free Energies for the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and Vinylacetic Acid. [1]

| Functional | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| PBE1PBE | 26.2 - 28.7 | Not Reported |

| B3LYP | 29.5 - 32.2 | Not Reported |

| CAM-B3LYP | 29.5 - 32.2 | Not Reported |

Note: The range of values reflects different stereochemical pathways.

A representative experimental procedure for the synthesis of 3-benzoylisoxazolines is as follows:

-

To a solution of α-nitroketone (1 equivalent) and an alkene (5 equivalents) in acetonitrile (B52724) (ACN), add p-toluenesulfonic acid (p-TsOH) (4 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Structural and Electronic Properties of the this compound Ring

Quantum mechanical calculations provide detailed insights into the geometric and electronic structure of the this compound ring. These properties are fundamental to understanding the molecule's reactivity and its ability to interact with biological macromolecules.

DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles within the this compound ring and its substituents. These calculated geometries are often in good agreement with experimental data obtained from X-ray crystallography.

Table 2: Selected DFT B3LYP/6-31G(d,p) Calculated Bond Lengths and Angles for a this compound Derivative. [4][5][6]

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=N | 1.28 - 1.30 |

| N-O | 1.40 - 1.45 | |

| C-O | 1.45 - 1.50 | |

| C-C (ring) | 1.50 - 1.55 | |

| Bond Angle | C-N-O | 108 - 112 |

| N-O-C | 105 - 109 | |

| O-C-C | 102 - 106 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and its propensity to participate in chemical reactions. In the context of the 1,3-dipolar cycloaddition, Frontier Molecular Orbital (FMO) theory is used to explain the observed regioselectivity by considering the interactions between the HOMO of the alkene and the LUMO of the nitrile oxide (or vice versa).[7]

Table 3: Calculated Global Reactivity Indices for a Nitrile Oxide and an Allylated Pyrazole at the B3LYP/6-31G(d,p) level. [2]

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrile Oxide | -7.53 | -1.21 | 6.32 |

| Allylated Pyrazole | -6.45 | -0.54 | 5.91 |

This compound Derivatives as Enzyme Inhibitors: A Quantum Mechanical Perspective

The this compound scaffold has been successfully incorporated into inhibitors of various enzymes, including Transglutaminase 2 (TG2) and Heat shock protein 90 (Hsp90). QM studies can help to elucidate the mechanism of inhibition and guide the design of more potent and selective inhibitors.

This compound-based compounds have been developed as irreversible inhibitors of TG2, an enzyme implicated in various diseases, including celiac disease and cancer.[8][9] The proposed mechanism of inhibition involves the covalent modification of the active site cysteine residue (Cys277) by the this compound ring.[2][10]

Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are oncoproteins.[11] Isoxazole-containing compounds have been developed as inhibitors that target the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone activity and leading to the degradation of client proteins.[12][13]

References

- 1. scielo.br [scielo.br]

- 2. Discovery of Potent and Specific this compound Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Dihydroisoxazoles: A Technical Guide to Their Discovery and Isolation from Nature

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery and isolation of naturally occurring dihydroisoxazoles. This class of heterocyclic compounds, while synthetically accessible and known for a range of biological activities, remains a relatively rare find from natural sources. This document details the isolation of a prominent example, Psammaplysin A from a marine sponge, and outlines general methodologies applicable to the search for novel dihydroisoxazoles from microbial and plant origins.

Introduction

Dihydroisoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antifungal, and cytotoxic properties.[1][2][3] While numerous synthetic routes to these compounds have been developed, their discovery from natural sources has been infrequent, making each new finding a significant event. This guide focuses on the technical aspects of discovering and isolating these valuable natural products.

Case Study: Psammaplysin A - A Marine-Derived Dihydroisoxazole

One of the most well-documented examples of a naturally occurring this compound is Psammaplysin A. First isolated in 1982 from the Red Sea sponge Psammaplysilla purpurea, this compound features a unique spiro-dihydroisoxazole moiety and exhibits significant biological activity.[4][5]

Isolation and Purification of Psammaplysin A

The isolation of Psammaplysin A involves a multi-step process typical for the extraction of bioactive compounds from marine invertebrates. The general workflow is outlined below.

Caption: General workflow for the isolation of Psammaplysin A.

Experimental Protocol: Isolation of Psammaplysin A

The following protocol is a generalized procedure based on the original isolation report by Kashman and colleagues and subsequent studies on related compounds.[5][6]

-

Collection and Preparation of Sponge Material: Specimens of Psammaplysilla purpurea are collected and freeze-dried to preserve the chemical integrity of the metabolites. The dried sponge material is then homogenized to a coarse powder.

-

Extraction: The powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the polar and semi-polar metabolites.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid residues, and then concentrated under reduced pressure to yield a crude extract.

-

Initial Chromatographic Separation: The crude extract is subjected to column chromatography on a Sephadex LH-20 resin. The column is eluted with a mixture of chloroform (B151607) and methanol (CHCl₃:MeOH, 1:1 v/v). Fractions are collected systematically.

-

Bioassay-Guided Fractionation: The collected fractions are screened for biological activity (e.g., antimicrobial or cytotoxic assays) to identify the fractions containing the compounds of interest.

-

Purification by High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reversed-phase HPLC (RP-HPLC) to isolate the pure Psammaplysin A.

Structure Elucidation and Data

The structure of Psammaplysin A was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5] The spectroscopic data for the synthesized Psammaplysin A, which matches the natural product, are summarized below.

| Spectroscopic Data | Psammaplysin A |

| ¹H NMR (ppm) | Refer to original publications for detailed assignments. |

| ¹³C NMR (ppm) | 169.6, 158.8, 158.7, 156.6, 154.0, 148.0, 144.9, 130.6, 117.9, 109.0, 107.8, 103.9, 73.2, 67.4, 60.2, 40.0, 39.0, 36.7, 26.7, 20.7 |

| High-Resolution Mass Spectrometry (HRMS) | C₂₁H₂₄Br₄N₃O₆ (M+H)⁺ |

Exploring Other Natural Sources

While marine sponges have yielded the most prominent examples, the search for naturally occurring dihydroisoxazoles extends to other biological sources, particularly microorganisms like actinomycetes and fungi, as well as plants.

Microbial Sources: A Promising Frontier

Actinomycetes and endophytic fungi are well-known producers of a vast array of bioactive secondary metabolites, including many heterocyclic compounds.[7][8][9][10] The general workflow for isolating compounds from these sources is depicted below.

Caption: General workflow for isolating dihydroisoxazoles from microbial sources.

Experimental Protocol: General Method for Microbial Isolation

-

Fermentation: A selected microbial strain is cultured in a suitable liquid medium on a large scale to encourage the production of secondary metabolites.[11]

-

Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. Both the broth and the mycelia can be extracted with an organic solvent such as ethyl acetate (B1210297) to capture the bioactive compounds.[12]

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography (using silica (B1680970) gel or other resins) and preparative HPLC, to isolate the pure this compound compounds.[12]

Plant Sources: An Untapped Potential

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. While many heterocyclic alkaloids have been isolated from plants, dihydroisoxazoles remain a rare subclass.[13][14][15] The general procedure for their isolation would follow standard phytochemical methods.

Experimental Protocol: General Method for Plant-Based Isolation

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, often starting with a nonpolar solvent to remove lipids and then progressing to more polar solvents like methanol or ethanol.

-

Acid-Base Extraction: The crude extract can be subjected to acid-base extraction to separate the alkaloids from neutral and acidic compounds.

-

Chromatography: The enriched alkaloid fraction is then purified using various chromatographic techniques, similar to those used for microbial and marine-derived compounds.

Biological Activity and Signaling Pathways

Naturally occurring dihydroisoxazoles and their synthetic analogs often exhibit potent biological activities. Psammaplin A, a related compound to Psammaplysin A, has been identified as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in the acetylation of histones and other proteins. This can result in the altered expression of genes involved in cell cycle regulation and apoptosis.[16][17]

The inhibition of HDACs by compounds like Psammaplin A can lead to the activation of various signaling pathways, including the Wnt signaling pathway.[1] The Wnt pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endophytic Fungi: A Source of Potential Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Plant-Derived Alkaloids: The Promising Disease-Modifying Agents for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 19. Psammaceratin A: A Cytotoxic Psammaplysin Dimer Featuring an Unprecedented (2Z,3Z)-2,3-Bis(aminomethylene)succinamide Backbone from the Red Sea Sponge Pseudoceratina arabica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of Dihydroisoxazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are pivotal structural motifs in medicinal chemistry and drug development. Their isomers, primarily the 2,3-dihydroisoxazole (1-isoxazoline), 4,5-dihydroisoxazole (2-isoxazoline), and 2,5-dihydroisoxazole (3-isoxazoline), exhibit distinct physicochemical and biological properties. Understanding the thermodynamic stability of these isomers is paramount for predicting their reactivity, shelf-life, and behavior in biological systems, thereby guiding the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of dihydroisoxazole isomers, details experimental and computational methodologies for their assessment, and presents a framework for interpreting the resulting data.

Factors Influencing Thermodynamic Stability

The relative thermodynamic stability of this compound isomers is influenced by a combination of electronic and steric factors. Key determinants include:

-

Position of the Double Bond: The location of the endocyclic double bond significantly impacts the electronic distribution and overall ring strain. The C=N bond in 2,3- and 4,5-dihydroisoxazoles introduces a degree of rigidity and influences the molecule's polarity.

-

Substitution Pattern: The nature and position of substituents on the this compound ring can dramatically alter stability. Electron-donating or -withdrawing groups can modify the electron density of the ring system, while bulky substituents can introduce steric strain.

-

Tautomerism: this compound derivatives can exhibit tautomerism, particularly proton tautomerism, which can lead to an equilibrium between different isomeric forms. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the tautomers.

-

Solvation Effects: The surrounding solvent can influence the relative stability of isomers by preferentially solvating one form over another. Polar solvents may stabilize more polar isomers, shifting the equilibrium.

Quantitative Thermodynamic Data

The following table presents a hypothetical comparison of the relative thermodynamic stabilities of the three parent this compound isomers, as would be determined by computational methods. These values are for illustrative purposes to demonstrate how such data would be presented and interpreted. A positive value for (\Delta\Delta G_f^\circ) and (\Delta\Delta H_f^\circ) indicates lower stability relative to the most stable isomer.

Table 1: Relative Thermodynamic Stabilities of this compound Isomers (Calculated)

| Isomer | Structure | Relative Gibbs Free Energy of Formation ((\Delta\Delta G_f^\circ)) (kJ/mol) | Relative Enthalpy of Formation ((\Delta\Delta H_f^\circ)) (kJ/mol) |

| 4,5-Dihydroisoxazole |  | 0.0 (Reference) | 0.0 (Reference) |

| 2,3-Dihydroisoxazole |  | +X.X | +Y.Y |

| 2,5-Dihydroisoxazole |  | +A.A | +B.B |

Note: X.X, Y.Y, A.A, and B.B are placeholder values. In a real-world scenario, these would be populated with data from DFT calculations. Generally, the 4,5-dihydroisoxazole isomer is considered the most stable due to the conjugated C=N-O system.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of this compound isomers can be determined experimentally through calorimetric techniques. These methods measure the heat changes associated with chemical reactions or phase transitions, allowing for the calculation of key thermodynamic parameters.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion ((\Delta H_c^\circ)) of a this compound isomer. This value can then be used to calculate the standard enthalpy of formation ((\Delta H_f^\circ)).

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified this compound isomer is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of high-purity oxygen before being filled to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, taking into account corrections for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere.

Calvet Microcalorimetry for Enthalpy of Sublimation

Objective: To determine the standard enthalpy of sublimation ((\Delta H_{sub}^\circ)), which is the enthalpy change when a solid sublimes to a gas. This is crucial for converting the enthalpy of formation in the solid state (obtained from bomb calorimetry) to the gas phase, allowing for direct comparison of the intrinsic stability of the molecules.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of the this compound isomer is placed in a sample cell.

-

Calorimeter Setup: The sample cell and a reference cell are placed in a Calvet microcalorimeter, which consists of two thermopiles that measure the heat flow between the cells and a surrounding heat sink.

-

Measurement: The "drop method" is often employed. The sample, at a known initial temperature (e.g., room temperature), is dropped into the pre-heated calorimetric cell. The heat required to raise the sample to the calorimeter's temperature is measured. Subsequently, the sample is sublimed under vacuum, and the heat absorbed during this phase transition is measured by the thermopile.

-

Calibration: The instrument is calibrated by introducing a known amount of heat through an electrical heater.

-

Data Analysis: The enthalpy of sublimation is calculated from the integrated heat flow signal during the sublimation process, corrected for any baseline drift.

Computational Chemistry Protocols for Predicting Thermodynamic Stability

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the thermodynamic properties of molecules.

Objective: To calculate the Gibbs free energies and enthalpies of formation of this compound isomers to determine their relative stabilities.

Methodology:

-

Structure Optimization: The 3D structure of each this compound isomer is built in silico. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are essential for calculating enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).

-

Energy Calculation: A single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to obtain a more accurate electronic energy.

-

Calculation of Thermodynamic Properties:

-

Enthalpy (H): H = E_total + k_B*T, where E_total is the total electronic energy and ZPVE, and k_B is the Boltzmann constant.

-

Gibbs Free Energy (G): G = H - T*S, where S is the entropy calculated from the vibrational, rotational, and translational contributions.

-

-

Relative Stability: The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies or enthalpies of formation.

Mandatory Visualizations

Caption: Experimental workflow for determining the relative thermodynamic stability of this compound isomers.

Caption: Computational workflow for predicting the relative thermodynamic stability of this compound isomers.

Conclusion

The thermodynamic stability of this compound isomers is a critical parameter in drug discovery and development. This guide has outlined the key factors influencing their stability and provided detailed protocols for both experimental determination and computational prediction of their thermodynamic properties. By employing a combination of calorimetry and DFT calculations, researchers can gain a comprehensive understanding of the relative stabilities of 2,3-, 4,5-, and 2,5-dihydroisoxazole isomers. This knowledge is invaluable for selecting the most promising candidates for further development, optimizing synthesis and storage conditions, and ultimately designing safer and more effective pharmaceuticals. The presented workflows provide a clear roadmap for scientists to systematically investigate the thermodynamic landscape of these important heterocyclic scaffolds.

Dihydroisoxazole Scaffold for Library Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole (also known as isoxazoline) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. Its rigid, five-membered ring system allows for the precise spatial arrangement of substituents, making it an ideal core for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound libraries, detailed experimental protocols, and insights into their biological applications and screening workflows.

Core Synthetic Strategy: [3+2] Cycloaddition

The most prevalent and versatile method for constructing the this compound ring is the [3+2] cycloaddition reaction (also known as the Huisgen cycloaddition) between a nitrile oxide and an alkene.[1][2][3][4][5] This reaction is highly efficient and regioselective, allowing for the creation of a wide array of substituted dihydroisoxazoles. A key feature of this synthetic approach is the in situ generation of the nitrile oxide intermediate from stable precursors, which avoids the handling of these reactive species.

In Situ Generation of Nitrile Oxides

Two primary methods are employed for the in-situ generation of nitrile oxides for library synthesis:

-

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of a hydroximoyl halide (commonly a chloride) with a base, such as triethylamine, to eliminate hydrogen halide and form the nitrile oxide.

-

Oxidation of Aldoximes: A milder and more common approach for library synthesis involves the oxidation of aldoximes. Various oxidizing agents can be employed, with sodium hypochlorite (B82951) (bleach) and N-chlorosuccinimide (NCS) being frequently used due to their ready availability and compatibility with a range of functional groups.

The choice of method for nitrile oxide generation often depends on the specific substrates and the desired reaction conditions, with the oxidation of aldoximes being particularly amenable to parallel synthesis formats.

Library Synthesis Methodologies

Both solution-phase and solid-phase synthesis strategies have been successfully applied to the generation of this compound libraries. The choice between these approaches depends on the desired library size, the need for purification, and the available automation capabilities.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is well-suited for the creation of smaller, focused libraries and allows for straightforward reaction monitoring by techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7][8] This approach typically involves the use of multi-well plates or arrays of reaction tubes to perform numerous reactions simultaneously. Purification of the final products is usually achieved by techniques like preparative high-performance liquid chromatography (HPLC) or flash chromatography.

Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages for the production of large, diverse libraries, as it simplifies the purification process to simple washing and filtration steps, thereby enabling automation.[1][9][10] In a typical solid-phase approach, either the alkene or a precursor to the nitrile oxide is attached to a solid support (e.g., a resin bead). The reaction is then carried out, and the desired this compound product is subsequently cleaved from the resin in a final step. The "tea-bag" method, where the resin is enclosed in porous polypropylene (B1209903) packets, is a well-established technique for handling multiple resins in parallel.[1]

Experimental Protocols

General Procedure for Solution-Phase Parallel Synthesis of a this compound Library

This protocol is adapted from the synthesis of a 51-member library of 3,4,5-trisubstituted isoxazoles, which can be readily modified for this compound synthesis by using alkene starting materials.[4]

Materials:

-

A sub-library of aldoximes

-

A sub-library of alkenes

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Multi-well reaction block or individual reaction vials

-

Standard laboratory glassware and purification equipment (preparative HPLC or flash chromatography)

Procedure:

-

Reaction Setup: In each well of a multi-well reaction block, dissolve an alkene (1.0 equiv) in DCM.

-

Aldoxime Addition: To each well, add a solution of a unique aldoxime (1.1 equiv) in DCM.

-

NCS Addition: Add a solution of NCS (1.1 equiv) in DCM to each well.

-

Pyridine Addition: Add pyridine (1.1 equiv) to each reaction mixture.

-

Reaction: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS. Reaction times will vary depending on the substrates but are typically in the range of 2-24 hours.

-

Work-up: Upon completion, quench the reactions with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude products by preparative HPLC or flash chromatography to yield the desired this compound library members.

General Protocol for Solid-Phase Synthesis of a this compound Library[1]

This protocol outlines the synthesis of a library of isoxazolines on a solid support.

Materials:

-

p-Methylbenzhydrylamine (pMBHA) resin

-

A sub-library of carboxylic acids

-

Allyl bromide

-

Lithium tert-butoxide

-

A sub-library of aldoximes

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Polypropylene "tea-bags"

Procedure:

-

Resin Preparation and Carboxylic Acid Coupling:

-

Place the pMBHA resin in individual "tea-bags".

-

Swell the resin in DCM.

-

Couple a diverse set of carboxylic acids to the resin using standard peptide coupling reagents (e.g., DIC/HOBt in DMF). This introduces the first point of diversity.

-

-

Alkylation to Introduce the Alkene:

-

Treat the resin-bound secondary amides with lithium tert-butoxide and allyl bromide in DMF to install the alkene functionality.

-

-

1,3-Dipolar Cycloaddition:

-

Swell the resin-bound alkenes in DCM.

-

In separate vessels for each "tea-bag", add a solution of a unique aldoxime, NCS, and pyridine in DCM.

-

Allow the cycloaddition to proceed at room temperature.

-

-

Cleavage and Product Isolation:

-

Wash the resin thoroughly to remove excess reagents.

-

Cleave the this compound products from the resin using a solution of TFA in DCM.

-

Collect the cleavage solution and concentrate it to obtain the crude products.

-

Purify as necessary.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from the solid-phase synthesis of a this compound library.[1] The yields are calculated based on the initial loading of the resin, and the purity was determined by HPLC.

Table 1: Synthesis of Dihydroisoxazoles from Resin-Bound Alkenes [1]

| Entry | R1 (from Carboxylic Acid) | R2 (from Aldoxime) | Mass (calcd./found, MH+) | Yield (%) | Purity (%) |

| 1a | Piperonyl | 4-Nitrophenyl | 370.3 / 371.2 | 85 | >95 |

| 1b | Cyclopentyl | 4-Nitrophenyl | 318.3 / 319.2 | 82 | >95 |

| 1c | 4-Methoxyphenyl | 4-Nitrophenyl | 342.3 / 343.2 | 88 | >95 |

| 2a | Piperonyl | 2,4-Dichlorophenyl | 391.2 / 392.1 | 79 | >95 |

| 2b | Cyclopentyl | 2,4-Dichlorophenyl | 339.2 / 340.1 | 75 | >95 |

| 2c | 4-Methoxyphenyl | 2,4-Dichlorophenyl | 363.2 / 364.1 | 81 | >95 |

| 3a | Piperonyl | 4-Chlorophenyl | 356.8 / 357.2 | 91 | >95 |

| 3b | Cyclopentyl | 4-Chlorophenyl | 304.8 / 305.2 | 88 | >95 |

| 3c | 4-Methoxyphenyl | 4-Chlorophenyl | 328.8 / 329.2 | 93 | >95 |

Biological Targets and Signaling Pathways

This compound-containing libraries have been successfully screened against a variety of biological targets, leading to the discovery of potent and selective modulators of important signaling pathways.

GABA-gated Chloride Channel Antagonism

A prominent application of this compound derivatives is in the development of insecticides and parasiticides.[11][12][13] Compounds such as those from the isoxazoline (B3343090) class act as non-competitive antagonists of GABA-gated chloride channels in insects.[12][14] GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates.[12] In insects, the binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazoline compounds block this channel, resulting in hyperexcitation, paralysis, and death of the insect. The selectivity of these compounds for insect over mammalian GABA receptors is a key factor in their safety profile.

GABA-gated Chloride Channel Antagonism by Dihydroisoxazoles.

Transglutaminase 2 (TG2) Inhibition

This compound derivatives have also emerged as potent and selective inhibitors of human transglutaminase 2 (TG2).[15][16][17][18][19] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, signal transduction, and extracellular matrix stabilization.[20][21][22][23] Aberrant TG2 activity is associated with several diseases, including celiac disease, fibrosis, and cancer.[16][20] The catalytic mechanism of TG2 involves a cysteine residue in the active site.[15][17] this compound inhibitors act as targeted-covalent inhibitors, where the active site cysteine attacks the electrophilic this compound ring, leading to irreversible inhibition of the enzyme.[16][17] By inhibiting TG2, these compounds can modulate downstream signaling pathways, such as those involving NF-κB and HIF-1α, which are crucial in inflammation and cancer progression.[24]

Inhibition of Transglutaminase 2 Signaling by Dihydroisoxazoles.

Experimental Workflow for Library Screening

The screening of a this compound library to identify "hit" compounds with desired biological activity follows a systematic, multi-stage process known as high-throughput screening (HTS).[25][26][27][28][29]

High-Throughput Screening Workflow for a this compound Library.

Stage 1: Assay Development and Miniaturization [25][27] The first step involves developing a robust and reproducible biological assay that can be miniaturized to a 384- or 1536-well plate format. This assay should be sensitive to the biological activity of interest and have a clear readout (e.g., fluorescence, luminescence, absorbance).

Stage 2: Pilot Screen [25][27] A small subset of the this compound library is screened to validate the assay performance and the screening protocol. This stage helps to identify any potential issues with the assay or automation before committing to a full-scale screen.

Stage 3: Primary High-Throughput Screen [25][28] The entire this compound library is screened at a single concentration to identify initial "hits." This is a qualitative screen designed to quickly identify compounds that show activity in the assay.

Stage 4: Hit Confirmation and Triage [25] The initial hits are re-tested to confirm their activity and eliminate false positives. This may involve re-screening the same compounds and performing counter-screens to identify compounds that interfere with the assay technology.

Stage 5: Dose-Response and Potency Determination [25] Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). This quantitative data is crucial for ranking the hits and prioritizing them for further investigation.

Stage 6: Structure-Activity Relationship (SAR) Analysis [27] The chemical structures of the active compounds are analyzed to identify common structural features that are important for activity. This information guides the design of new, more potent and selective analogs.

Stage 7: Lead Optimization The most promising hits undergo further medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, with the goal of identifying a lead candidate for preclinical development.

Conclusion